Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application: 1-Acetylpyrrolidine-2-carbothioamide has been used in the design and synthesis of pyrazoline derivatives, which are being investigated as potential anticancer agents .
Methods of Application or Experimental Procedures: Pyrazoline derivatives were designed and synthesized through cyclization of chalcones with thiosemicarbazide/semi-carbazide in CH3COOH as a solvent .
Results or Outcomes: Two potent analogs exhibit excellent activity against A549 (IC50 = 13.49 ± 0.17 and 22.54 ± 0.25 μM) and HeLa cells (IC50 = 17.52 ± 0.09 and 24.14 ± 0.86 μM) and low toxicity against the HFL-1 (IC50 = 114.50 ± 0.01 and 173.20 ± 10 μM) .
Specific Scientific Field: This application falls under the field of Neuroscience and Pharmacology .
Summary of the Application: Carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole, which can be synthesized from 1-Acetylpyrrolidine-2-carbothioamide, have been evaluated as inhibitors of acetylcholinesterase .
1-Acetylpyrrolidine-2-carbothioamide is an organic compound characterized by a pyrrolidine ring substituted with an acetyl group and a carbothioamide functional group. Its molecular formula is , and it has a molecular weight of approximately 172.25 g/mol. The compound features a five-membered nitrogen-containing ring, contributing to its unique chemical properties and potential biological activities.
These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in developing new materials or pharmaceuticals.
Research indicates that 1-acetylpyrrolidine-2-carbothioamide exhibits various biological activities. It has been studied for its potential:
These biological activities make 1-acetylpyrrolidine-2-carbothioamide a candidate for further pharmacological studies.
The synthesis of 1-acetylpyrrolidine-2-carbothioamide can be achieved through several methods, including:
These methods allow for flexibility in synthesizing this compound and its derivatives.
1-Acetylpyrrolidine-2-carbothioamide has several applications, particularly in:
These applications underscore the compound's relevance in various fields.
Interaction studies involving 1-acetylpyrrolidine-2-carbothioamide focus on its binding affinities and mechanisms of action with biological targets. Research has shown that:
Such investigations are crucial for understanding the compound's therapeutic potential and safety profiles.
Several compounds share structural similarities with 1-acetylpyrrolidine-2-carbothioamide. Notable examples include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Acetylpyrrolidine-3-carbothioamide | Similar pyrrolidine ring | Different position of the thioamide group |
N-Acetylpyrrole | Pyrrole ring instead of pyrrolidine | Exhibits distinct electronic properties |
2-Acetamidopyrrolidine | Amide group instead of thioamide | Potentially different biological activity |
The uniqueness of 1-acetylpyrrolidine-2-carbothioamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.